Cas no 1803884-25-4 (2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1803884-25-4x500.png)
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole
-
- インチ: 1S/C9H5ClF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2
- InChIKey: MKQVYAOTZZGKCI-UHFFFAOYSA-N
- SMILES: ClCC1=NC2C=CC(=CC=2O1)SC(F)(F)F
計算された属性
- 精确分子量: 266.973
- 同位素质量: 266.973
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.3
- XLogP3: 3.9
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000763-250mg |
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole |
1803884-25-4 | 98% | 250mg |
$5,083.32 | 2022-04-02 | |
Alichem | A081000763-500mg |
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole |
1803884-25-4 | 98% | 500mg |
$6,959.66 | 2022-04-02 | |
Alichem | A081000763-1g |
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole |
1803884-25-4 | 98% | 1g |
$11,966.35 | 2022-04-02 |
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole 関連文献
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazoleに関する追加情報
Research Briefing on 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole (CAS: 1803884-25-4)
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole (CAS: 1803884-25-4) is a specialized heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzo[d]oxazole core functionalized with chloromethyl and trifluoromethylthio groups, exhibits promising potential as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole as a key intermediate in the synthesis of novel kinase inhibitors. The study highlighted the compound's ability to undergo nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. This versatility makes it a valuable scaffold for targeting protein kinases implicated in cancer and inflammatory diseases. The researchers reported a series of derivatives with nanomolar inhibitory activity against specific kinase targets, underscoring the compound's potential in lead optimization.
Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) focused on the antimicrobial properties of derivatives derived from 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole. The study demonstrated that structural modifications of this core scaffold could yield compounds with potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethylthio moiety was found to enhance membrane permeability, a critical factor in overcoming bacterial resistance mechanisms.
From a synthetic chemistry perspective, advances in the preparation of 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole have also been reported. A 2024 Organic Process Research & Development article detailed an optimized, scalable synthesis route with improved yield and purity, addressing previous challenges in large-scale production. This development is particularly relevant for industrial applications, where consistent quality and cost-effectiveness are paramount.
In conclusion, 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole (CAS: 1803884-25-4) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features enable the development of novel therapeutic agents, while recent synthetic advancements facilitate its broader utilization. Ongoing research continues to explore its potential in addressing unmet medical needs, particularly in oncology and infectious diseases.
1803884-25-4 (2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole) Related Products
- 2206608-25-3([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)
- 2228584-53-8(methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)
- 630126-16-8(5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)
- 2172323-67-8(1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)
- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)




